2,4-dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
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Overview
Description
2,4-Dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of two chlorine atoms on the benzene ring, a methanesulfonyl group attached to a piperidine ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 4-(aminomethyl)piperidine in the presence of a base such as triethylamine to form the amide bond. Finally, the resulting compound is treated with methanesulfonyl chloride to introduce the methanesulfonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chloroquinones.
Reduction: : The compound can be reduced to remove the chlorine atoms, resulting in the formation of dichlorobenzene derivatives.
Substitution: : The methanesulfonyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chloroquinones.
Reduction: : Formation of dichlorobenzene derivatives.
Substitution: : Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,4-Dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand the interaction of sulfonamide derivatives with biological targets.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: : It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2,4-Dichloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzamide: : Lacks the methanesulfonyl group.
N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: : Lacks the chlorine atoms on the benzene ring.
2,4-Dichloro-N-(piperidin-4-ylmethyl)benzamide: : Lacks the methanesulfonyl group.
These compounds differ in their chemical structure and, consequently, their properties and applications
Properties
IUPAC Name |
2,4-dichloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWQWFRIHNINGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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